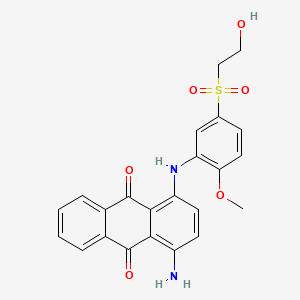
1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used as dyes and pigments. This particular compound is notable for its unique structure, which includes both amino and sulphonyl groups, making it versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone typically involves multiple steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Functionalization: The anthraquinone is first functionalized with an amino group at the 1-position.
Sulphonylation: The next step involves the introduction of the sulphonyl group. This is achieved by reacting the aminoanthraquinone with a sulphonyl chloride derivative.
Hydroxyethylation: The final step involves the addition of the hydroxyethyl group, which is typically done using ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the sulphonylation and hydroxyethylation steps.
Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone back to the hydroquinone form.
Substitution: The amino and sulphonyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent marker.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy due to its ability to intercalate with DNA.
Industry: Utilized as a dye in textiles and as a pigment in paints and coatings.
Mécanisme D'action
The mechanism of action of 1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone involves:
Molecular Targets: The compound can intercalate with DNA, disrupting the replication process.
Pathways Involved: It can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone: Known for its unique combination of amino and sulphonyl groups.
1-Amino-4-hydroxyanthraquinone: Lacks the sulphonyl group, making it less versatile in certain reactions.
1-Amino-4-sulphoanthraquinone: Does not have the hydroxyethyl group, limiting its applications in biological studies.
Uniqueness
This compound stands out due to its multifunctional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to intercalate with DNA and induce apoptosis makes it a promising candidate for cancer research.
Propriétés
Numéro CAS |
79641-29-5 |
|---|---|
Formule moléculaire |
C23H20N2O6S |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
1-amino-4-[5-(2-hydroxyethylsulfonyl)-2-methoxyanilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H20N2O6S/c1-31-19-9-6-13(32(29,30)11-10-26)12-18(19)25-17-8-7-16(24)20-21(17)23(28)15-5-3-2-4-14(15)22(20)27/h2-9,12,25-26H,10-11,24H2,1H3 |
Clé InChI |
CNCQCRCJZPZPKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)CCO)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


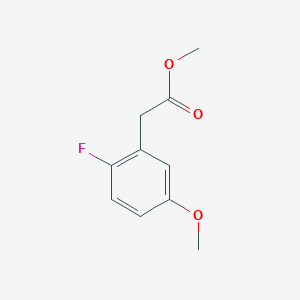


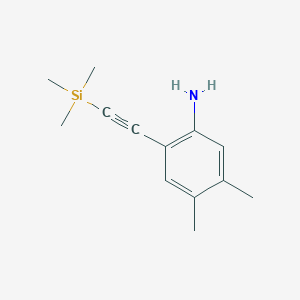


![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
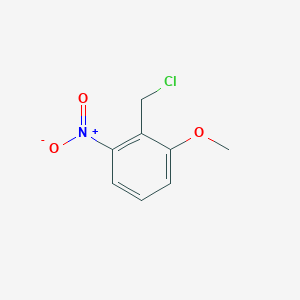
![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)
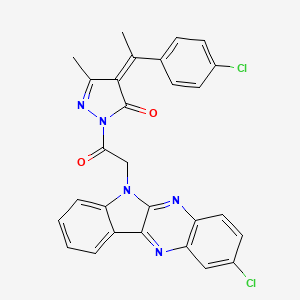

![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)
